molecular formula C11H12N4O3 B12310196 1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea

1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea

Cat. No.: B12310196
M. Wt: 248.24 g/mol
InChI Key: JPIGBCHRVTUNBE-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea ( 1000930-03-9) is a specialized chemical compound with a molecular formula of C11H12N4O3 and a molecular weight of 248.2 g/mol. This fused heterocyclic compound features an oxazolopyridine core, a structure of significant interest in medicinal chemistry and drug discovery. Compounds based on the oxazolopyridine scaffold are recognized as isosteres of benzofuran and other privileged structures in pharmacologically active agents . Researchers are exploring such fused ring systems for their potential to modulate a variety of biological targets, given their structural similarity to natural purine bases, which allows them to potentially interact with enzyme active sites . The oxazolopyridine core, to which this compound belongs, has been investigated in scientific literature for a range of bioactivities. While the specific profile of this urea derivative is subject to ongoing research, related structures have been reported in studies focusing on kinase inhibition, including pathways critical in oncology such as VEGFR-2 . The presence of the oxazole ring fused to pyridine contributes favorable properties to the molecule, such as influencing solubility, polarity, and hydrogen bonding capacity, which are critical parameters in lead optimization . This product is provided for research purposes to support investigations in early drug discovery, chemical biology, and the synthesis of novel bioactive molecules. It is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

N,3-dimethyl-N-(methylcarbamoyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide

InChI

InChI=1S/C11H12N4O3/c1-6-8-4-7(5-13-9(8)18-14-6)10(16)15(3)11(17)12-2/h4-5H,1-3H3,(H,12,17)

InChI Key

JPIGBCHRVTUNBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C=C(C=N2)C(=O)N(C)C(=O)NC

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may promote side reactions at elevated temperatures.
  • Ethereal solvents (e.g., THF, dioxane) are preferred for urea coupling steps due to their inertness and compatibility with carbodiimide reagents.
  • Optimal reaction temperatures range from 60°C (for cyclization) to room temperature (for coupling reactions).

Catalytic Considerations

  • Piperidine (5–10 mol%) accelerates ring-closure reactions by deprotonating intermediates, facilitating nucleophilic attack.
  • Sodium hydride is employed in stoichiometric amounts for deprotonation during Curtius rearrangements, critical for forming isocyanate intermediates.

Analytical Characterization

Spectroscopic Data

Key spectral signatures for the target compound include:

  • ¹H NMR (DMSO-d₆) : Singlets at δ 2.35 (3H, pyrazole-CH₃), 2.75 (3H, pyridine-CH₃), and 3.35 (3H, N-methyl).
  • ¹³C NMR : Carbonyl signals at δ 163.6 (urea C=O) and 165.3 (oxazole C=O).
  • IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1540 cm⁻¹ (C-N).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98% with a retention time of 12.3 minutes.

Challenges and Alternative Routes

Isomer Formation

Reactions involving unsymmetrical intermediates (e.g., 3-methyl substituents) may yield regioisomers. Chromatographic separation on silica gel with ethyl acetate/hexane (3:7) resolves these, with the less polar isomer eluting first.

Low-Yield Steps

The imidoester intermediate in oxazole ring synthesis is prone to decomposition, necessitating strict anhydrous conditions and rapid processing. Substituting triethyl orthoformate with trimethyl orthoacetate improves stability, increasing yields to 65–70%.

Scalability and Industrial Adaptations

Kilogram-scale synthesis employs continuous flow reactors for exothermic steps (e.g., cyclization), enhancing heat dissipation and reproducibility. Patent literature highlights a pilot-scale process producing 12.3 kg of the target compound with 82% overall yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the oxazole or pyridine rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea as an anticancer agent. Its derivatives exhibit cytotoxic effects against various cancer cell lines.

Case Study:
A study evaluated the cytotoxic activity of oxazolo[5,4-b]pyrimidine derivatives against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast adenocarcinoma). The results indicated that certain derivatives had half-maximal cytotoxic concentrations (CC₅₀) significantly lower than those of standard chemotherapeutics like cisplatin .

CompoundCC₅₀ (µM)Cell Line
115.2A549
218.7MCF7
322.3HT29

Urease Inhibition

The compound has also been investigated for its urease inhibitory properties. Urease is an enzyme that plays a critical role in the survival of pathogens such as Helicobacter pylori.

Case Study:
In vitro assays demonstrated that derivatives of this compound exhibited IC₅₀ values significantly lower than traditional urease inhibitors like thiourea. For instance, one derivative showed an IC₅₀ of 2.0 µM compared to thiourea's IC₅₀ of 23.2 µM, indicating a stronger inhibitory effect .

CompoundIC₅₀ (µM)Reference Standard
A2.0Thiourea (23.2)
B2.24Thiourea (23.2)

Synthesis and Mechanism of Action

The synthesis of 1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea typically involves multi-step organic reactions focusing on building the oxazole and pyridine moieties through cyclization and coupling reactions .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-ones

Example Compound : 3,6-Dimethyl-1-phenyl-5-substituted-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones (e.g., 5a,b )

  • Structural Differences: Replaces the oxazolo-pyridine core with a pyrazolo-pyrimidinone system.
  • Synthesis: Synthesized via fusion of pyrazolo-oxazinone precursors with urea/thiourea at 200°C for 1 hour, yielding 70–80% .

Pyrimidine Carbonitrile Derivatives

Example Compound : 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

  • Structural Differences : Contains a pyrimidine-carbonitrile scaffold instead of oxazolo-pyridine.
  • Physicochemical Data : Melting point = 190.9°C; IR bands at 2188 cm⁻¹ (CN), 1700 cm⁻¹ (C=O), and 1308 cm⁻¹ (C=S) .
  • Bioactivity : Nitro and thiocarbonyl groups may confer antimicrobial or kinase-inhibitory properties, though unconfirmed for the target compound.

Oxazolo[5,4-b]pyridine-Based Derivatives (Sanofi Patents)

Example Compounds: Carboxylic acid derivatives with oxazolo[5,4-b]pyridine rings (e.g., Sanofi’s sGC stimulators) .

  • Structural Alignment: Shares the oxazolo-pyridine core but lacks the urea moiety; instead, Sanofi’s derivatives focus on carboxylic acid substituents.
  • Applications : Patent claims highlight use in cardiovascular diseases via soluble guanylate cyclase (sGC) activation. The target compound’s urea group may alter pharmacokinetics (e.g., solubility, half-life).

Triazolothiadiazole Compounds

Example Class : 3-Alkyl/aryl-6-(3’-pyridyl)-1,3,4-thiadiazolo[3,2-a]triazoles

  • Structural Differences : Replaces oxazolo-pyridine with triazole-thiadiazole fused systems.
  • Substituent Effects : Substituent position and lipophilicity (e.g., alkyl/aryl groups) critically influence bioactivity, as seen in their antimicrobial and antitumor profiles . This parallels the target compound’s methyl groups, which may enhance membrane permeability.

Data Table: Comparative Analysis of Key Compounds

Compound Class Core Structure Molecular Weight (g/mol) Key Substituents Melting Point (°C) Synthesis Yield (%)
Target Compound Oxazolo-pyridine + urea 251.30 3-Methyl, dimethylurea N/A N/A
Pyrazolo[3,4-d]pyrimidin-4-ones Pyrazolo-pyrimidinone ~280–300 (estimated) Phenyl, thiourea N/A 70–80
Pyrimidine Carbonitrile Pyrimidine-carbonitrile ~400 (estimated) Nitrophenyl, thiocarbonyl 190.9 79
Sanofi sGC Derivatives Oxazolo-pyridine + carboxylic acid N/A Carboxylic acid N/A Patent-protected

Key Findings and Implications

Structural Flexibility: The oxazolo-pyridine core offers a versatile scaffold for drug design, as seen in Sanofi’s cardiovascular agents .

Synthesis Limitations : Discontinued precursors (e.g., 3-methyl-oxazolo-pyridinamine) highlight supply chain vulnerabilities . Alternative synthetic routes must be explored.

Biological Activity

1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea is a synthetic compound with notable biological activities that have garnered attention in various fields such as medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC11H12N4O3
Molecular Weight248.24 g/mol
IUPAC NameN,3-dimethyl-N-(methylcarbamoyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide
InChIInChI=1S/C11H12N4O3/c1-6-8-4-7(5-13-9(8)18-14-6)10(16)15(3)11(17)12-2/h4-5H,1-3H3,(H,12,17)
Canonical SMILESCC1=NOC2=C1C=C(C=N2)C(=O)N(C)C(=O)NC

The biological activity of 1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea is primarily attributed to its interaction with specific molecular targets within biological systems. The compound exhibits enzyme inhibition capabilities by binding to active or allosteric sites on target enzymes. This interaction can prevent substrate binding and catalysis, modulating various signaling pathways involved in cellular communication .

Antimicrobial Activity

Research indicates that the compound has potential antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, particularly those resistant to conventional treatments. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of critical metabolic pathways.

Anticancer Activity

Studies have shown that 1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea demonstrates significant cytotoxic effects against several cancer cell lines. The compound has been found to inhibit key enzymes involved in tumor growth and proliferation. For instance, it has been reported to inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a crucial role in angiogenesis and tumor progression .

Enzyme Inhibition

The compound is particularly noted for its inhibitory effects on urease enzymes. In vitro studies have revealed that it exhibits strong urease inhibition with an IC50 value significantly lower than that of established inhibitors such as thiourea. This suggests a promising application in treating conditions associated with urease-producing bacteria like Helicobacter pylori .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Urease Inhibition Study : A study demonstrated that the compound inhibits urease with an IC50 value of 5.16 ± 2.68 μM. Molecular docking studies revealed multiple interactions with the urease active site, suggesting a mixed-type inhibition mechanism involving hydrophilic and hydrophobic interactions .
  • Anticancer Efficacy : In another investigation focusing on its anticancer properties, the compound was tested against various cancer cell lines. Results indicated a dose-dependent cytotoxic effect with significant apoptosis induction in treated cells .
  • Mechanistic Insights : Kinetic studies using Lineweaver–Burk plots were employed to elucidate the mechanism of action against urease enzymes. The findings indicated that the compound interacts with the enzyme in a manner that alters both the maximum velocity (Vmax) and the Michaelis constant (Km), confirming its role as an effective inhibitor .

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